(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate
Overview
Description
(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is a compound that can be inferred to have relevance in the field of medicinal chemistry, given its structural similarity to various piperazine derivatives that have been studied for their biological activities. Piperazine derivatives are known to exhibit a wide range of pharmacological properties, including acting as central nervous system agents, anti-malarial agents, and anti-tuberculosis agents .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the introduction of various functional groups to the piperazine core to modulate the compound's biological activity. For instance, the synthesis of 4-alkyl-1-(o-methoxyphenyl)piperazines with a terminal benzotriazole fragment has been reported, which showed affinity for 5-HT1A and 5-HT2 receptors . Similarly, the stereoselective synthesis of enantiomerically pure carboxamides from monomethyl malonates has been described, which are valuable as peptidomimetic building blocks . These methods could potentially be adapted for the synthesis of (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, focusing on the stereoselective introduction of the benzyl and hydroxymethyl groups.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial in determining their biological activity. For example, the crystal structures of certain (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-substituted-amino-2-hydroxybutyl)piperazine derivatives have been studied, revealing the importance of specific substituents and the overall molecular conformation for anti-malarial activity . The stereochemistry, as well as the type and position of substituents on the piperazine ring, are key factors that influence the interaction of these molecules with biological targets.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are often utilized to modify their structure and enhance their biological properties. For instance, the introduction of a nitrogen atom into the aromatic ring or the expansion of the ring to a bicyclic moiety has been explored to improve the bioavailability and activity of anti-tuberculosis agents . These types of chemical modifications could be relevant for the optimization of (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate for specific biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, stability, and bioavailability, are critical for their development as therapeutic agents. Modifications to the piperazine core, such as the replacement of the benzyl group with carbamate and urea functional groups, have been shown to affect these properties, leading to improved absorption and serum half-life . Understanding and optimizing these properties for (R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate would be essential for its potential use in drug development.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is used in the efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from optically active piperazine-2-carboxylic acid, useful for preparing biologically active compounds and chemical scaffolds for combinatorial libraries (Gao & Renslo, 2007).
- It serves as a building block in the synthesis of orthogonal protection strategies for creating 2-substituted piperazines, allowing for the preparation of a variety of 2-(benzyloxymethyl)piperazines and 2-(phenoxymethyl)piperazines (Clark & Elbaum, 2007).
Biological and Pharmaceutical Research
- In the realm of antimicrobial activity, this compound has been utilized in synthesizing new pyridine derivatives showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
- Piperazine derivatives, including those based on benzyl 3-(hydroxymethyl)piperazine-1-carboxylate, have been explored for their central pharmacological activity in therapeutic applications such as antipsychotics, antidepressants, and anxiolytics (Brito, Moreira, Menegatti, & Costa, 2018).
Drug Discovery and Optimization
- The compound has been a key intermediate in the synthesis of new analogues of anti-tuberculosis agents, contributing to increased bioavailability and improved pharmacological profiles (Tangallapally, Lee, Lenaerts, & Lee, 2006).
- It has been used in the synthesis of substituted piperazines, specifically aimed at melanocortin receptors, to aid in the development of new pharmacological agents (Mutulis et al., 2004).
properties
IUPAC Name |
benzyl (3R)-3-(hydroxymethyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLJXEXNZWQHBJ-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)CO)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190155 | |
Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate | |
CAS RN |
930837-03-9 | |
Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=930837-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl (3R)-3-(hydroxymethyl)-1-piperazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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